molecular formula C17H16FN3O2 B5308734 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

カタログ番号 B5308734
分子量: 313.33 g/mol
InChIキー: DCVJXNPORARXSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PF-04457845, is a small molecule drug that is currently being investigated for its potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.

作用機序

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is a selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. This activation has been shown to have a variety of physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body. This activation has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.

実験室実験の利点と制限

One advantage of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, its effects on endocannabinoid levels can be complex and difficult to interpret, and its efficacy can be influenced by factors such as route of administration and dosing regimen. Additionally, its potential side effects and toxicity profile need to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several potential future directions for research on 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of focus is the development of more potent and selective inhibitors of FAAH, which could improve its therapeutic potential. Another area of interest is the investigation of its potential use in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance its analgesic effects. Additionally, further research is needed to better understand its effects on endocannabinoid levels and its potential therapeutic applications in a variety of conditions.

合成法

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 4-fluoro-phenylacetate. This is then reacted with 2-pyridinemethanol and sodium hydride to form the pyridinylmethyl ester intermediate. The final step involves reaction of the intermediate with pyrrolidine-3-carboxylic acid to form this compound.

科学的研究の応用

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models, and is being investigated as a potential treatment for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory bowel disease.

特性

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-4-6-15(7-5-13)21-11-12(9-16(21)22)17(23)20-10-14-3-1-2-8-19-14/h1-8,12H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJXNPORARXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。